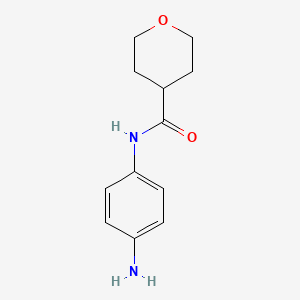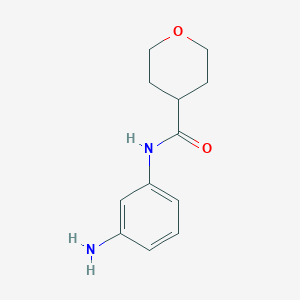
Methyl 6-nitro-1H-indazole-3-carboxylate
Descripción general
Descripción
“Methyl 6-nitro-1H-indazole-3-carboxylate” is a chemical compound with the CAS Number: 1167056-71-4. It has a molecular weight of 221.17 .
Synthesis Analysis
The synthesis of “this compound” can be achieved from Methanol and 3-Iodo-6-nitroindazole and carbon monoxide .Molecular Structure Analysis
The molecular formula of “this compound” is C9H7N3O4 . The InChI Code is 1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a predicted boiling point of 440.0±25.0 °C and a predicted density of 1.527±0.06 g/cm3 . The compound should be stored in a dry, sealed environment at room temperature .Aplicaciones Científicas De Investigación
Inhibition of Nitric Oxide Synthase
Methyl 6-nitro-1H-indazole-3-carboxylate and its derivatives have been primarily studied for their inhibitory effects on nitric oxide synthase (NOS), an enzyme that plays a crucial role in various physiological processes. Studies have demonstrated the potential of these compounds to modulate the activity of NOS, suggesting their use in exploring the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995).
Modulation of Neurological Functions
The modulation of NOS by these compounds has been linked to various neurological effects. For instance, they have been shown to attenuate morphine withdrawal symptoms, suggesting a role in modulating opioid pathways (Vaupel et al., 1997). Additionally, their influence on motor activity in mice has been noted, indicating their relevance in studying locomotion and potentially treating disorders related to motor functions (Dzoljic et al., 1997).
Neuroprotective Effects
Certain derivatives of this compound have been explored for their neuroprotective effects. For instance, studies on 6-hydroxy-1H-indazole have shown promising results in protecting dopaminergic neurons in mouse models of Parkinson's disease, highlighting the potential therapeutic applications of these compounds in neurodegenerative disorders (Xiao-feng et al., 2016).
Role in Sleep and Neurological Disorders
The compounds' effects on nitric oxide pathways have also been associated with the modulation of sleep and neurological disorders. They have been shown to influence vigilance stages, EEG power spectra, and general behavior in rats, suggesting their utility in studying and potentially treating sleep-related disorders (Dzoljic et al., 1997).
Safety and Hazards
“Methyl 6-nitro-1H-indazole-3-carboxylate” is classified as a hazardous chemical. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
Mode of Action
It is suggested that this compound may interact with its targets, leading to changes in cellular processes . .
Biochemical Pathways
Given the complexity of the compound, it is likely that it affects multiple pathways and has downstream effects on various cellular processes . More research is needed to elucidate these pathways and their downstream effects.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound
Result of Action
It is likely that the compound has multiple effects due to its potential interactions with various targets
Análisis Bioquímico
Biochemical Properties
Methyl 6-nitro-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with nitric oxide synthase, an enzyme responsible for the production of nitric oxide, a crucial signaling molecule in many physiological processes . The interaction between this compound and nitric oxide synthase can lead to the modulation of nitric oxide levels, impacting various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to modulate the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its bioactivity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can exert beneficial effects, such as anti-inflammatory and anticancer activities . At high doses, it can cause toxic or adverse effects, including cellular damage and organ toxicity . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other bioactive compounds . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism . The compound’s metabolism can lead to the production of reactive intermediates that further modulate biochemical pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its bioactivity and overall effects on cellular function .
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and subsequent biochemical effects .
Propiedades
IUPAC Name |
methyl 6-nitro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-16-9(13)8-6-3-2-5(12(14)15)4-7(6)10-11-8/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTIPBYPPBACDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694640 | |
| Record name | Methyl 6-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1167056-71-4 | |
| Record name | Methyl 6-nitro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


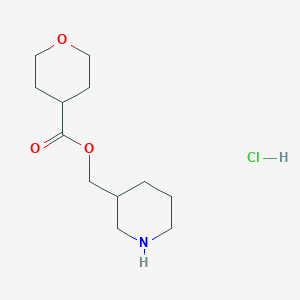
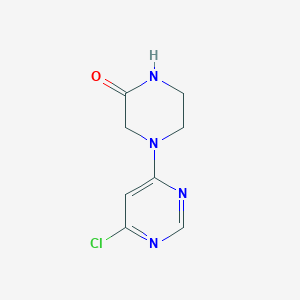
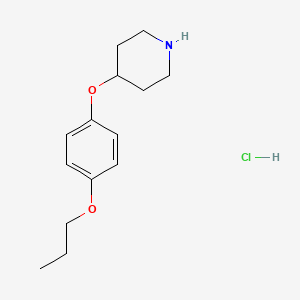
![4-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394768.png)
![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1394770.png)
![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)
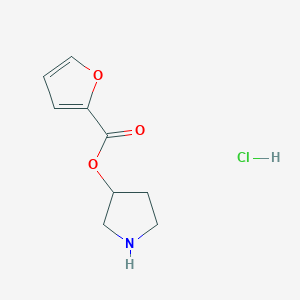
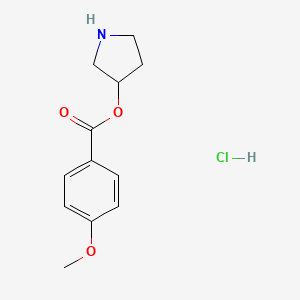
![4-[Methyl(tetrahydro-2H-pyran-4-ylmethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394782.png)
![4-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394783.png)
